3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
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Overview
Description
3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is a chemical compound that features a bromophenyl group attached to a pyrrole ring, with a nitrile and ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output .
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar structural features.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a bromophenyl group and potential biological activities.
Uniqueness
3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H9BrN2O |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-10-3-5-11(6-4-10)16-9-1-2-12(16)13(17)7-8-15/h1-6,9H,7H2 |
InChI Key |
PBHHGZSTZXOXOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C(=O)CC#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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